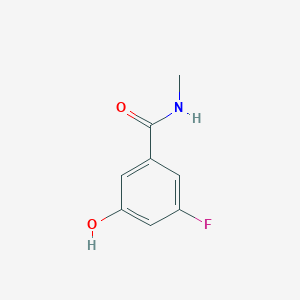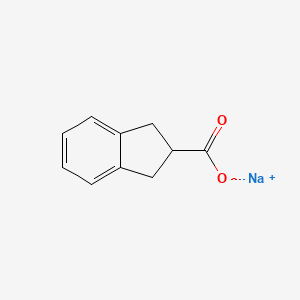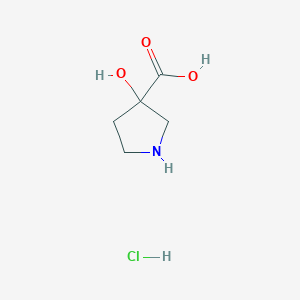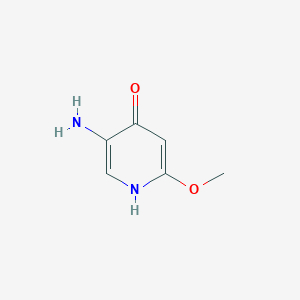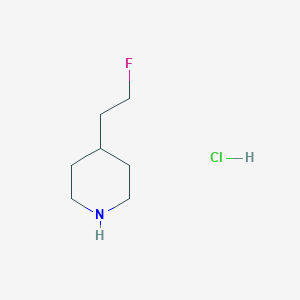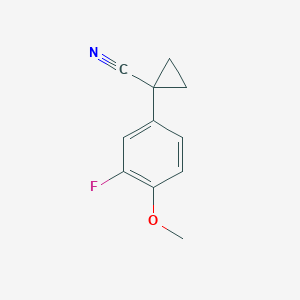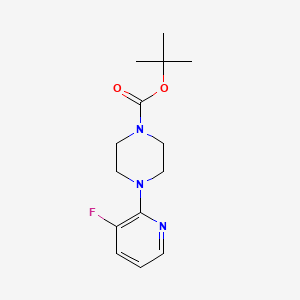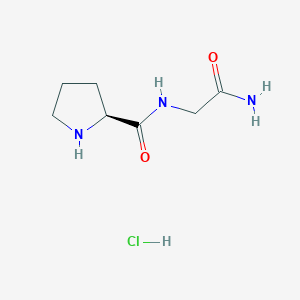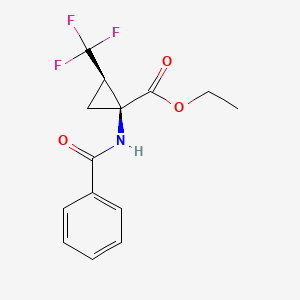
Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate
Vue d'ensemble
Description
Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate, commonly known as ethyl benzamido trifluoromethylcyclopropanecarboxylate (EBTC), is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, odorless crystalline solid that is soluble in most organic solvents and has a melting point of 77 °C. EBTC is a versatile compound that has been used in a variety of research studies, including in the synthesis of pharmaceuticals and drug delivery systems, as well as in the development of new materials and catalysts.
Applications De Recherche Scientifique
Pharmaceutical Synthesis
This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group is particularly valuable in medicinal chemistry due to its ability to improve the metabolic stability and binding affinity of therapeutic agents . The compound’s cyclopropane ring, a common motif in drugs, can impart unique physicochemical properties to the final pharmaceutical product.
Enantioselective Synthesis
The enantiopure form of this compound is crucial for the enantioselective synthesis of chiral drugs. The (1S,2R) configuration is often required to achieve the desired pharmacological effect with minimal side effects. This compound can be used to introduce chirality into a synthetic pathway, ensuring the production of a single enantiomer of a drug .
Agricultural Chemicals
In the agricultural sector, this compound can be modified to create potent agrochemicals such as insecticides and fungicides. The trifluoromethyl group enhances the biological activity of these compounds, making them more effective at lower doses .
Material Science
The unique structure of this compound allows for its incorporation into advanced materials. For example, it can be used in the synthesis of liquid crystals or polymers, where the cyclopropane ring can contribute to the rigidity and durability of the material .
Bioconjugation
This compound can be used in bioconjugation techniques, where it is attached to biomolecules like proteins or antibodies. The benzamido group can act as a linker, allowing for the targeted delivery of drugs or the creation of novel bioactive conjugates .
Radiolabeling
The compound’s structure is amenable to radiolabeling, where a radioactive isotope can be introduced for medical imaging purposes. This application is particularly useful in positron emission tomography (PET) scans, where the compound can be used as a tracer to visualize biological processes in real-time .
Propriétés
IUPAC Name |
ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c1-2-21-12(20)13(8-10(13)14(15,16)17)18-11(19)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,18,19)/t10-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDSAYYXYXAXDG-MFKMUULPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C(F)(F)F)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@H]1C(F)(F)F)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743213 | |
| Record name | Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate | |
CAS RN |
1068146-77-9 | |
| Record name | Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



